Cas no 1397-77-9 ([8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)-)

[8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)- structure
1397-77-9 structure
Nome do Produto:[8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)-
N.o CAS:1397-77-9
MF:C32H26O14
MW:634.540450572968
CID:173439
PubChem ID:441143

[8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)- Propriedades químicas e físicas

Nomes e Identificadores

    • [8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)-
    • [8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-t...
    • [8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',
    • 2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
    • actinorhodin
    • (8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-, (1R,1'R,3S,3'S)-
    • 2,2'-[(1R,1'R,3S,3'S)-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-3,3',4,4',6,6',9,9'-octahydro-1H,1'H-8,8'-bibenzo[g]isochromene-3,3'-diyl]diacetic acid
    • Actinorhodine
    • C06691
    • Mederrhodin
    • 3,3',4,4',5,5',10,10'-Octahydro-6,6',9,9'-tetrahydroxy-1β,1'β-dimethyl-5,5',10,10'-tetraoxo-8,8'-bi[1H-naphtho[2,3-c]pyran]-3α,3'α-diacetic acid
    • 2,2'-(5,5',10,10'-Tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-3,3',4,4',6,6',9,9'-octahydro-1H,1'H-[8,8'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetic acid
    • 2,2'-[(1r,1'r,3s,3's)-6,6',9,9'-Tetrahydroxy-1,1'-Dimethyl-5,5',10,10'-Tetraoxo-3,3',4,4',5,5',10,10'-Octahydro-1h,1'h-8,8'-Bibenzo[g]isochromene-3,3'-Diyl]diacetic Acid
    • UNII-G4HH387T6Z
    • CHEBI:2448
    • SCHEMBL1177648
    • 2,2'-[(1R,1'R,3S,3'S)-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo[3,3',4,4',6,6',9,9'-octahydro-1H,1'H-8,8'-binaphtho[2,3-c]pyran]-3,3'-diyl]diacetic acid
    • 2-[(1R,3S)-8-[(1R,3S)-3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
    • G4HH387T6Z
    • NS00011780
    • SCHEMBL95607
    • Q4676996
    • DTXSID20930557
    • ACTINORHODINE [MI]
    • [3'-carboxymethyl-5,5',10,10'-tetrahydroxy-1,1'-dimethyl-6,6',9,9'-tetraoxo-3,3',4,4'6,6'9,9'-octahydro-1H,1'H-8,8'-bi(benzo[g]isochromen)-3-yl]acetic acid
    • 1397-77-9
    • Inchi: InChI=1S/C32H26O14/c1-9-21-15(3-11(45-9)5-19(35)36)29(41)23-17(33)7-13(27(39)25(23)31(21)43)14-8-18(34)24-26(28(14)40)32(44)22-10(2)46-12(6-20(37)38)4-16(22)30(24)42/h7-12,41-44H,3-6H2,1-2H3,(H,35,36)(H,37,38)/t9-,10-,11+,12+/m1/s1
    • Chave InChI: FXTIILIJTTYSLT-WYUUTHIRSA-N
    • SMILES: OC(C[C@H]1O[C@H](C)C2C(=C3C(=O)C(C4=CC(=O)C5=C(C6C[C@@H](CC(=O)O)O[C@H](C)C=6C(O)=C5C4=O)O)=CC(=O)C3=C(O)C=2C1)O)=O

Propriedades Computadas

  • Massa Exacta: 634.13225550g/mol
  • Massa monoisotópica: 634.13225550g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 6
  • Contagem de aceitadores de ligações de hidrogénio: 14
  • Contagem de Átomos Pesados: 46
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 1520
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 242Ų

[8,8'-Bi-1H-naphtho[2,3-c]pyran]-3,3'-diaceticacid,3,3',4,4',5,5',10,10'-octahydro-6,6',9,9'-tetrahydroxy-1,1'-dimethyl-5,5',10,10'-tetraoxo-,(1R,1'R,3S,3'S)- Literatura Relacionada

Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel